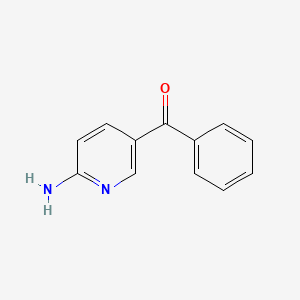

(2-AMINO-5-PYRIDINYL)PHENYL-METHANONE

Description

Historical Context and Early Investigations of Aminopyridinyl Ketones

The history of aminopyridinyl ketones is intrinsically linked to the broader development of pyridine (B92270) chemistry. The 2-aminopyridine (B139424) scaffold itself is a classic pharmacophore, recognized for its utility in the synthesis of numerous drugs, including piroxicam, sulfapyridine, and tenoxicam. researchgate.netwikipedia.org Its journey began with the Chichibabin reaction, which provided an efficient route to 2-aminopyridine from pyridine itself. wikipedia.org

Early investigations into aminopyridinyl ketones focused on their synthesis and fundamental reactivity. Synthetic methods, such as the Kröhnke pyridine synthesis, provided pathways to construct highly functionalized pyridines, including ketone derivatives. wikipedia.org These initial studies established the chemical groundwork, exploring reactions like condensations and cyclizations that leveraged the dual functionality of the amino group and the ketone moiety. The reaction of 2-aminopyridine with α-halo ketones, for instance, was an early area of study, leading to the formation of fused heterocyclic systems like imidazo[1,2-a]pyridines. acs.org These foundational works were crucial in demonstrating the potential of aminopyridinyl ketones as key building blocks for constructing a diverse range of heterocyclic structures.

Significance and Research Trajectory of (2-AMINO-5-PYRIDINYL)PHENYL-METHANONE within Pyridine Chemistry

(2-AMINO-5-PYRIDINYL)PHENYL-METHANONE, also known as 2-amino-5-benzoylpyridine, and its derivatives are significant scaffolds in medicinal chemistry. The arrangement of the amino group, the pyridine ring, and the benzoyl moiety provides multiple points for chemical modification, making it an ideal starting material for creating libraries of compounds for biological screening. nih.gov

The research trajectory for this compound has largely been driven by its application in drug discovery. Its derivatives have been investigated for a wide range of pharmacological activities. For example, the core structure is related to compounds showing potent anti-proliferative activity against various cancer cell lines. mdpi.com The 2-aminopyridine moiety is a well-established pharmacophore known to be a precursor for compounds with antibacterial, anticancer, and anti-inflammatory properties. nih.govresearchgate.net The significance of this structural class is underscored by the development of numerous bioactive molecules that contain the 2-aminopyridine core.

The ability of the 2-aminopyridine structure to act as a bidentate or monodentate ligand also makes it valuable in coordination chemistry, allowing for the synthesis of metal complexes with potential therapeutic or catalytic applications. researchgate.net This versatility ensures that the research trajectory for (2-AMINO-5-PYRIDINYL)PHENYL-METHANONE and related structures continues to expand from traditional medicinal chemistry into areas like bioinorganic chemistry and materials science.

Current Research Landscape and Emerging Trends for the Compound

The current research landscape for (2-AMINO-5-PYRIDINYL)PHENYL-METHANONE and its analogs is characterized by its application in the development of targeted therapeutics and advanced materials. In medicinal chemistry, the focus has shifted from broad screening to the rational design of molecules that interact with specific biological targets. For instance, aminopyridine-based structures are being incorporated into kinase inhibitors and other targeted cancer therapies. nih.gov

An emerging trend is the use of this scaffold in the synthesis of functional materials. The inherent electronic properties of the pyridine ring, combined with the potential for hydrogen bonding and metal coordination, make these compounds interesting candidates for the development of sensors, molecular switches, and organic light-emitting diodes (OLEDs). Research into pyridinium (B92312) salts, derived from pyridines, highlights their application in materials science and as ionic liquids. rsc.org

Furthermore, advanced synthetic methodologies, including multicomponent reactions (MCRs) and flow chemistry, are being employed to create libraries of (2-AMINO-5-PYRIDINYL)PHENYL-METHANONE derivatives more efficiently. nih.govresearchgate.net These techniques allow for rapid diversification of the core structure, accelerating the discovery of new compounds with desirable properties. The development of novel analytical techniques, such as electrochemical sensors, for detecting related heterocyclic amines in various matrices also points to the growing importance of this class of compounds. mdpi.com

Propriétés

Numéro CAS |

53439-80-8 |

|---|---|

Formule moléculaire |

C12H10N2O |

Poids moléculaire |

198.22 g/mol |

Nom IUPAC |

(6-aminopyridin-3-yl)-phenylmethanone |

InChI |

InChI=1S/C12H10N2O/c13-11-7-6-10(8-14-11)12(15)9-4-2-1-3-5-9/h1-8H,(H2,13,14) |

Clé InChI |

LFMKBFXGJISSID-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)N |

Origine du produit |

United States |

Synthetic Methodologies for 2 Amino 5 Pyridinyl Phenyl Methanone

Established Synthetic Routes and Strategies

Established methods for synthesizing aryl pyridinyl ketones, including the target compound, have traditionally relied on robust and well-understood reaction classes. These include palladium-catalyzed cross-couplings, Friedel-Crafts acylations, and multicomponent reactions, each offering distinct advantages in terms of substrate scope and reaction conditions.

Palladium-catalyzed cross-coupling reactions are a cornerstone for the formation of carbon-carbon bonds and are widely applied in the synthesis of aryl ketones. organic-chemistry.org These methods offer high functional group tolerance and regioselectivity, making them suitable for complex molecules. One prominent strategy involves the carbonylative coupling of (hetero)aryl halides or triflates with an aryl partner in the presence of carbon monoxide. nih.gov For the synthesis of (2-AMINO-5-PYRIDINYL)PHENYL-METHANONE, a plausible precursor would be a 2-amino-5-halopyridine, which could be coupled with a phenyl-containing reagent.

Another powerful approach is the coupling of aryl bromides with acyl anion equivalents, such as N-tert-butylhydrazones. organic-chemistry.orgscispace.com This method avoids the direct use of organometallic reagents and proceeds under mild conditions. organic-chemistry.org The process involves the palladium-catalyzed C-arylation of the hydrazone, followed by hydrolysis to yield the final ketone. scispace.com The choice of phosphine (B1218219) ligand, such as DPEphos or Xantphos, is often critical for achieving high yields. organic-chemistry.org

A general scheme for this approach is:

Step 1: Palladium-catalyzed coupling of an aryl bromide (e.g., 2-amino-5-bromopyridine) with an N-tert-butylhydrazone (derived from benzaldehyde). scispace.com

Step 2: Isomerization of the resulting azo compound to the corresponding hydrazone. organic-chemistry.org

Step 3: Hydrolysis of the hydrazone to yield the (2-AMINO-5-PYRIDINYL)PHENYL-METHANONE. organic-chemistry.org

The table below summarizes typical conditions for palladium-catalyzed aryl ketone synthesis.

Table 1: Palladium-Catalyzed Synthesis of Aryl Ketones

| Coupling Partners | Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|

| Arylboronic Acid + Carboxylic Acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Wet THF | 60 | Up to 95% | organic-chemistry.org |

| Aryl Bromide + N-tert-butylhydrazone | Pd₂(dba)₃ | DPEphos/Xantphos | NaO-tBu | Toluene | 80-100 | 70-90% | organic-chemistry.orgscispace.com |

Friedel-Crafts Acylation and Related Methodologies in Pyridine (B92270) Synthesis

The Friedel-Crafts acylation is a classic method for attaching acyl groups to aromatic rings via electrophilic aromatic substitution. wikipedia.org However, its direct application to pyridine is challenging. The pyridine ring is electron-deficient, which makes it inherently unreactive toward electrophilic substitution. youtube.com Furthermore, the nitrogen atom acts as a Lewis base, readily coordinating with the Lewis acid catalyst (e.g., AlCl₃), which further deactivates the ring and can lead to acylation at the nitrogen atom. youtube.com

Despite these limitations, several strategies have been developed to effect the acylation of pyridine rings:

Acylation of Metalated Pyridines: Pyridines can be deprotonated using strong bases like lithium diisopropylamide (LDA) to form pyridyllithium species. These nucleophilic intermediates can then react with an acylating agent, such as a benzamide (B126) or benzoyl chloride, to yield the desired ketone. youtube.com The amino group on the (2-AMINO-5-PYRIDINYL)PHENYL-METHANONE precursor could potentially direct this metalation.

Catalyzed Acylation of Activated Systems: While direct acylation is difficult, related heterocyclic systems that are more electron-rich can undergo the reaction. For instance, a highly efficient and selective Friedel-Crafts acylation has been developed for imidazo[1,2-a]pyridines using a catalytic amount of aluminum chloride. nih.gov The presence of the activating amino group in a 2-aminopyridine (B139424) substrate may facilitate acylation at the C5 position under specific catalytic conditions.

The table below outlines conditions for Friedel-Crafts acylation on pyridine-related scaffolds.

Table 2: Friedel-Crafts Acylation and Related Methodologies

| Substrate | Acylating Agent | Catalyst/Reagent | Key Feature | Ref |

|---|---|---|---|---|

| Pyridine | Acyl Radicals | Acid + Oxidant | Nucleophilic acylation onto protonated pyridine | youtube.com |

| Halopyridines | DMF | LDA | Directed ortho-metalation followed by formylation | youtube.com |

| Imidazo[1,2-a]pyridines | Acetic Anhydride | AlCl₃ (catalytic) | Selective C-3 acetylation of an activated system | nih.gov |

Multicomponent Reactions Incorporating Pyridinyl Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency, atom economy, and procedural simplicity. mdpi.comresearchgate.net Several MCRs have been developed for the synthesis of substituted 2-aminopyridines. researchgate.net A common approach involves the condensation of an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile (B47326) or ethyl cyanoacetate), and an amine or ammonia (B1221849) source. researchgate.netnih.gov

For the synthesis of the target molecule's core, a potential MCR could involve:

An aromatic aldehyde (e.g., benzaldehyde (B42025) derivative).

A ketone with an α-methylene group.

A cyanoacetamide or similar reagent to provide the amino and cyano groups, which can later be modified.

An efficient, transition-metal-free synthesis of 2-aminopyridines has been reported from phenylacetonitrile, benzonitrile, and phenylacetylene (B144264) derivatives, demonstrating the versatility of MCRs in constructing complex pyridinyl scaffolds. acs.org These reactions often proceed with high yields and can be scaled up, making them attractive for chemical library synthesis. mdpi.comacs.org

The table below provides examples of components used in MCRs for pyridine synthesis.

Table 3: Multicomponent Synthesis of 2-Aminopyridine Derivatives

| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst/Conditions | Product Type | Ref |

|---|---|---|---|---|---|---|

| Aldehyde | Malononitrile | Primary Amine | - | Fusion (solvent/catalyst-free) | 2-Amino-3,5-dicarbonitrile Pyridines | researchgate.net |

| Aldehyde | Ethyl Cyanoacetate | Acetophenone | Ammonium Acetate (B1210297) | Microwave Irradiation | 2-Oxo-dihydropyridines | nih.gov |

| Phenylacetonitrile | Benzonitrile | Phenylacetylene | - | KN(SiMe₃)₂ | 2-Amino-3,4,6-triarylpyridine | acs.org |

Novel Synthetic Methodologies

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient processes. Green chemistry and flow chemistry represent two major frontiers in this effort, offering new ways to synthesize (2-AMINO-5-PYRIDINYL)PHENYL-METHANONE with reduced environmental impact and enhanced process control.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in Key green approaches applicable to the synthesis of pyridine derivatives include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, improve yields, and lead to cleaner reactions compared to conventional heating. nih.gov The one-pot, four-component synthesis of pyridine derivatives has been shown to be highly efficient under microwave conditions, often completing in minutes rather than hours. nih.gov

Solvent-Free Reactions: Performing reactions under solvent-free or "fusion" conditions minimizes solvent waste, a major contributor to the environmental impact of chemical synthesis. researchgate.net Multicomponent reactions for synthesizing 2-aminopyridine derivatives have been successfully developed without the need for solvents or catalysts. researchgate.net

Use of Greener Solvents: When solvents are necessary, using environmentally benign options like water or ethanol (B145695) can significantly improve the sustainability of a synthesis. mdpi.com

The following table compares conventional and microwave-assisted methods for a multicomponent pyridine synthesis.

Table 4: Comparison of Conventional vs. Green Synthesis Methods

| Method | Reaction Time | Yield (%) | Conditions | Key Advantage | Ref |

|---|---|---|---|---|---|

| Conventional Heating | 10-12 hours | 70-85% | Reflux in ethanol | Standard laboratory setup | nih.gov |

| Microwave Irradiation | 2-7 minutes | 82-94% | Ethanol | Drastically reduced time, higher yield | nih.gov |

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, where reactions are performed in a continuously flowing stream within a microreactor or tube, offers numerous advantages over traditional batch processing. researchgate.net These include enhanced safety (especially when handling hazardous intermediates like organolithiums), superior heat and mass transfer, rapid reaction optimization, and straightforward scalability. researchgate.netresearchgate.net

The synthesis of 2-pyridyl ketones is well-suited for flow chemistry. A practical method involves the generation of 2-lithiopyridine via a bromine-lithium exchange from 2-bromopyridine. researchgate.net This highly reactive intermediate is immediately reacted with an ester (e.g., methyl benzoate) in the flow stream to produce the desired 2-pyridyl ketone. researchgate.netresearchgate.net This process is extremely fast, with reaction times of less than a minute, and avoids the cryogenic conditions often required in batch processing of organolithiums. researchgate.net

A potential flow synthesis for a precursor to (2-AMINO-5-PYRIDINYL)PHENYL-METHANONE could be designed as follows:

A stream of a protected 2-amino-5-bromopyridine (B118841) in a suitable solvent is mixed with a stream of n-butyllithium in a microreactor to perform the Br/Li exchange.

The resulting pyridyllithium stream is immediately merged with a stream of methyl benzoate (B1203000).

The reaction mixture flows through a heated coil to ensure complete conversion.

The output stream is collected for subsequent deprotection and purification.

This approach would be beneficial for the safe, rapid, and scalable production of the target compound. researchgate.net

Table 5: Flow Chemistry for 2-Pyridyl Ketone Synthesis

| Reactants | Reagent | Residence Time | Temperature (°C) | Yield (%) | Key Advantage | Ref |

|---|---|---|---|---|---|---|

| 2-Bromopyridine + Esters | n-BuLi | < 5.5 seconds | Room Temp | Good | Rapid, safe handling of lithiated intermediates | researchgate.net |

| Acetophenones + DMADMF | - | 10 minutes | 170 | High | Two-step tandem synthesis in one flow system | galchimia.com |

Asymmetric Synthesis Considerations for Chiral Analogues

The synthesis of chiral analogues of (2-amino-5-pyridinyl)phenyl-methanone, which is itself an achiral molecule, requires the introduction of one or more stereocenters. This can be accomplished through various asymmetric synthesis strategies, enabling the production of single enantiomers which is crucial in pharmaceutical development, as different enantiomers of a molecule can have distinct biological activities. mdpi.com The primary approaches include the use of a chiral pool, chiral auxiliaries, or asymmetric catalysis. mdpi.com

A common strategy for creating chiral analogues involves the asymmetric reduction of the ketone group to a secondary alcohol, yielding a chiral center. This transformation can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. Another approach involves introducing chirality via the precursors. For instance, if a chiral center is desired on an alkyl group attached to the pyridine or phenyl ring, the synthesis would incorporate asymmetric alkylation steps.

Methodologies developed for the asymmetric synthesis of other chiral molecules, such as amino acids or 1,2-amino alcohols, provide a framework for potential application to analogues of (2-amino-5-pyridinyl)phenyl-methanone. nih.govresearchgate.net One such method involves the use of chiral Ni(II) complexes formed from Schiff bases and chiral tridentate ligands to guide the stereoselective synthesis of tailor-made α-amino acids. nih.gov Similarly, chiral auxiliaries, such as pseudoephedrine, have been effectively used in the diastereoselective synthesis of morpholinones, which can then be converted to chiral 1,2-amino alcohols. researchgate.net These principles could be adapted to synthesize chiral precursors for more complex analogues.

Table 1: Strategies for Asymmetric Synthesis of Chiral Analogues

| Strategy | Description | Potential Application for Analogues |

|---|---|---|

| Asymmetric Catalysis | Employs a chiral catalyst to influence the stereochemical outcome of a reaction. This can include transition metal complexes with chiral ligands for hydrogenations or C-C bond formations. | Asymmetric reduction of the ketone to a chiral alcohol; asymmetric C-H functionalization on the aromatic rings. |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereoselectivity of a reaction. The auxiliary is removed in a later step. | An auxiliary could be attached to the amino group to direct the diastereoselective addition of a substituent, which is then removed. |

| Chiral Pool Synthesis | Utilizes readily available, enantiomerically pure natural products (e.g., amino acids, sugars) as starting materials. mdpi.com | A chiral fragment from the chiral pool could be used as a building block in the synthesis of a more complex analogue. |

| Enzymatic Resolution | Uses enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. | A racemic chiral analogue could be resolved using a lipase (B570770) or other hydrolase to selectively acylate or hydrolyze one enantiomer. |

Precursor Chemistry and Intermediate Reactions

The construction of (2-amino-5-pyridinyl)phenyl-methanone relies on the synthesis and strategic functionalization of key precursors, primarily substituted 2-aminopyridines, followed by the introduction of the benzoyl moiety.

Synthesis and Functionalization of Pyridine Precursors

The core of the target molecule is the 2-aminopyridine scaffold. 2-Aminopyridine itself is commonly produced via the Chichibabin reaction, which involves the reaction of pyridine with sodium amide. wikipedia.orgrsc.org For the synthesis of (2-amino-5-pyridinyl)phenyl-methanone, a functional group is required at the 5-position of the 2-aminopyridine ring to enable the subsequent introduction of the benzoyl group.

Halogenated 2-aminopyridines are versatile and common precursors. For example, 2-amino-5-bromopyridine can be synthesized by the bromination of 2-aminopyridine. googleapis.com However, this direct halogenation can lead to the formation of di-substituted byproducts like 2-amino-3,5-dibromopyridine. To achieve higher selectivity for the 5-position, the amino group is often first protected as an acylamido group, which directs the electrophilic halogenation primarily to the 5-position. googleapis.com Following halogenation, the protecting group is removed by hydrolysis to yield the desired 2-amino-5-halopyridine. googleapis.com

These halogenated intermediates serve as key building blocks for further transformations. They can be converted into other functional groups necessary for coupling reactions. For instance, 2-amino-5-bromopyridine can be used as a starting material to synthesize 2-amino-5-hydroxypyridine (B112774) via a substitution reaction. google.com For cross-coupling methodologies, the halogen can be converted into an organometallic reagent, such as a boronic acid or ester, or used directly with a suitable coupling partner.

Table 2: Synthesis of Key 2-Aminopyridine Precursors

| Precursor | Starting Material | Key Reagents/Reaction | Purpose |

|---|---|---|---|

| 2-Amino-5-bromopyridine | 2-Aminopyridine | N-Bromosuccinimide (NBS) or Bromine | Provides a handle for cross-coupling reactions (e.g., Suzuki, Heck). googleapis.com |

| 2-Amino-5-iodopyridine | 2-Aminopyridine | N-Iodosuccinimide (NIS) | Offers higher reactivity in some cross-coupling reactions compared to the bromo-analogue. |

| 2-Amino-5-cyanopyridine (B188168) | 2-Amino-5-bromopyridine | Copper(I) cyanide | Can be a precursor for Friedel-Crafts type acylation or can be hydrolyzed to a carboxylic acid. |

| 2-Amino-5-pyridineboronic acid | 2-Amino-5-bromopyridine | Bis(pinacolato)diboron, Pd catalyst | Key intermediate for Suzuki-Miyaura cross-coupling reactions. nih.gov |

Benzoyl Group Introduction Methodologies

The introduction of the phenyl-methanone (benzoyl) group at the 5-position of the 2-aminopyridine ring is a critical step in the synthesis. Several methodologies can be employed to form this carbon-carbon bond.

One approach is a Friedel-Crafts-type acylation. A patented process describes the reaction of a 2-cyanopyridine (B140075) with a benzene (B151609) derivative in the presence of a Lewis acid catalyst (like aluminum chloride) and hydrogen chloride gas, which, after hydrolysis, yields the corresponding benzoylpyridine. google.com In this scenario, 2-amino-5-cyanopyridine could potentially be acylated with benzene.

More commonly, modern syntheses rely on palladium-catalyzed cross-coupling reactions due to their high efficiency and functional group tolerance. The Suzuki-Miyaura reaction is a powerful tool for this purpose. This could involve coupling a 2-amino-5-halopyridine (e.g., the bromo- or iodo-derivative) with phenylboronic acid in a carbonylative coupling reaction (using carbon monoxide as the carbonyl source) or coupling a 2-amino-5-pyridineboronic acid derivative with benzoyl chloride. nih.govmdpi.com The latter approach is often preferred for its directness.

Other cross-coupling strategies include the Heck reaction, where a 2-amino-5-halopyridine is reacted with styrene, followed by oxidation of the resulting vinyl group to the ketone. organic-chemistry.org Additionally, a Stille coupling could be performed between a 2-amino-5-halopyridine and a benzoyl-stannane reagent.

Table 3: Comparison of Benzoyl Group Introduction Methods

| Method | Pyridine Precursor | Benzoyl Source | Typical Catalyst | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 2-Amino-5-boronic acid/ester | Benzoyl chloride | Palladium complex (e.g., Pd(PPh₃)₄) | High yields, mild conditions, commercially available reagents. mdpi.com | Boronic acids can be unstable; potential for side reactions. nih.gov |

| Carbonylative Suzuki Coupling | 2-Amino-5-halopyridine | Phenylboronic acid + CO | Palladium complex | Uses readily available halo-pyridines. | Requires handling of toxic carbon monoxide gas. |

| Heck Reaction | 2-Amino-5-halopyridine | Styrene (followed by oxidation) | Palladium complex | Good for creating a C-C bond. | Requires an additional oxidation step, which can add complexity and lower overall yield. organic-chemistry.org |

| Friedel-Crafts Acylation | 2-Amino-5-cyanopyridine | Benzene | Lewis Acid (e.g., AlCl₃) | Uses inexpensive starting materials. google.com | Harsher conditions, potential for poor regioselectivity, amino group may require protection. |

Optimization of Synthetic Conditions and Yields

Optimizing reaction conditions is essential for developing an efficient, scalable, and high-yielding synthesis of (2-amino-5-pyridinyl)phenyl-methanone. This involves the careful selection of catalysts, ligands, solvents, and other reaction parameters.

Catalyst and Ligand Optimization Studies

In palladium-catalyzed cross-coupling reactions, the choice of catalyst and ligand is paramount for achieving high efficiency. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

For Suzuki-Miyaura couplings involving electron-deficient heteroaryl compounds like pyridines, standard catalyst systems may not be effective. nih.gov The difficulty can be attributed to the slow rate of transmetalation and the propensity for protodeboronation of the heteroaryl boron derivative. nih.gov Research has shown that catalysts based on phosphite (B83602) or phosphine oxide ligands can be highly active for the Suzuki-Miyaura reaction of 2-pyridyl boron derivatives. nih.gov Furthermore, the development of general reaction conditions for heteroaryl couplings has been advanced through high-throughput screening and machine learning, which can rapidly identify optimal combinations of catalysts, bases, and solvents from a large experimental space. chemistryviews.orgnih.gov

For Heck reactions, catalyst optimization has moved from traditional palladium acetate with phosphine ligands towards more stable and active systems. organic-chemistry.org These include phosphine-free catalysts like trifunctional N,N,O-terdentate amido/pyridyl carboxylate Pd(II) complexes and palladium complexes with N-heterocyclic carbene (NHC) ligands, which often exhibit higher stability and activity. organic-chemistry.org

Table 4: Catalyst and Ligand Systems for C-C Coupling Reactions

| Reaction | Catalyst Precursor | Ligand Type | Example Ligand/System | Key Findings |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd₂(dba)₃ | Phosphite / Phosphine Oxide | Tri(tert-butyl)phosphonium tetrafluoroborate | Highly effective for coupling of challenging 2-pyridyl nucleophiles. nih.gov |

| Suzuki-Miyaura | Pd(PPh₃)₄ | Tetradentate Phosphine | - | Widely used commercially available catalyst, effective for various substrates. mdpi.com |

| Heck | Pd(OAc)₂ | N-Heterocyclic Carbene (NHC) | Imidazolium salts | Provides stable and highly active catalysts, often allowing for lower catalyst loading. organic-chemistry.org |

| Heck | PdCl₂ | Phosphine-free | Pd(L-proline)₂ | Enables efficient reaction in aqueous media under microwave irradiation. organic-chemistry.org |

Solvent Effects and Reaction Parameter Control

Beyond the catalyst system, other parameters such as solvent, base, temperature, and reaction time must be carefully controlled to maximize the yield and purity of the final product.

Solvent: The solvent plays a critical role by influencing the solubility of reagents and the stability and reactivity of the catalytic species. In Suzuki-Miyaura reactions, aprotic polar solvents like dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are commonly used. nih.govmdpi.com For the coupling of 2-pyridylboronates, dioxane has been reported as an effective solvent. nih.gov The development of aqueous-based systems for Heck reactions, using catalysts like Pd(L-proline)₂, represents a greener and more environmentally friendly approach. organic-chemistry.org

Base: The base is crucial in the Suzuki-Miyaura reaction, as it facilitates the transmetalation step. The choice of base can dramatically affect the reaction outcome. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (B84403) (K₃PO₄), and potassium fluoride (B91410) (KF) are frequently used. mdpi.com For the challenging coupling of 2-pyridyl nucleophiles, KF was identified as a particularly effective base. nih.gov

Temperature and Time: Most cross-coupling reactions require heating to proceed at a reasonable rate. Typical temperatures range from 80 °C to 120 °C. nih.govmdpi.com Reaction times are monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to determine when the starting material has been fully consumed, which can range from a few hours to over 24 hours.

Table 5: Influence of Reaction Parameters on Synthesis

| Parameter | Options | Effect on Reaction | Example Application |

|---|---|---|---|

| Solvent | Dioxane, THF, Toluene, Water | Affects solubility, catalyst stability, and reaction rate. | Dioxane is effective for Suzuki-Miyaura coupling of 2-pyridylboronates. nih.gov |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, KF | Essential for transmetalation in Suzuki-Miyaura reactions; strength and type can control selectivity and yield. | KF was found to be optimal for Suzuki-Miyaura reactions of lithium triisopropyl 2-pyridylboronates. nih.gov |

| Temperature | Room Temp. to >120 °C | Higher temperatures generally increase reaction rates but can also lead to catalyst decomposition or side reactions. | Suzuki-Miyaura coupling of aryl bromides with 2-pyridylboronates was performed at 110 °C. nih.gov |

| Atmosphere | Air, Nitrogen, Argon | Inert atmosphere is crucial for preventing the oxidation and deactivation of the Pd(0) catalyst. | Most palladium-catalyzed reactions are run under an inert atmosphere of N₂ or Ar. |

Derivatization and Analog Synthesis of 2 Amino 5 Pyridinyl Phenyl Methanone

Functionalization of the Amino Group

The primary amino group at the 2-position of the pyridine (B92270) ring is a key site for derivatization, offering a nucleophilic center for a variety of chemical transformations. These modifications can significantly alter the electronic and steric properties of the molecule, leading to a wide range of analogs with potentially novel characteristics.

Acylation and Sulfonylation Reactions

Acylation and sulfonylation of the amino group in 2-aminopyridine (B139424) derivatives are fundamental transformations that introduce amide and sulfonamide functionalities, respectively. These reactions are typically achieved by treating the parent amine with acylating or sulfonylating agents in the presence of a base.

Acylation Reactions: The reaction of (2-amino-5-pyridinyl)phenyl-methanone with various acylating agents, such as acid chlorides or anhydrides, in the presence of a base like pyridine or triethylamine, is expected to yield the corresponding N-acylated derivatives. For instance, reaction with chloroacetyl chloride would introduce a reactive handle for further functionalization. While specific examples with (2-amino-5-pyridinyl)phenyl-methanone are not extensively documented, the acylation of structurally similar 2-aminopyridines is a well-established process.

| Acylating Agent | Base | Expected Product |

| Acetyl Chloride | Pyridine | N-(5-benzoyl-2-pyridinyl)acetamide |

| Benzoyl Chloride | Triethylamine | N-(5-benzoyl-2-pyridinyl)benzamide |

| Chloroacetyl Chloride | Sodium Acetate (B1210297) | N-(5-benzoyl-2-pyridinyl)-2-chloroacetamide |

Sulfonylation Reactions: Similarly, sulfonylation can be achieved using sulfonyl chlorides in the presence of a base. The resulting sulfonamides are generally stable compounds. For example, reaction with benzenesulfonyl chloride in pyridine would be expected to produce N-(5-benzoyl-2-pyridinyl)benzenesulfonamide. The synthesis of related sulfonamide derivatives from 2-aminopyridine has been reported, indicating the feasibility of this transformation.

| Sulfonylating Agent | Base | Expected Product |

| Benzenesulfonyl Chloride | Pyridine | N-(5-benzoyl-2-pyridinyl)benzenesulfonamide |

| p-Toluenesulfonyl Chloride | Pyridine | N-(5-benzoyl-2-pyridinyl)-4-methylbenzenesulfonamide |

Alkylation and Arylation Strategies

Direct N-alkylation and N-arylation of the amino group provide routes to secondary and tertiary amine derivatives. These reactions often require specific catalysts and conditions to achieve selectivity and good yields.

Alkylation Strategies: Direct alkylation of 2-aminopyridines can be challenging due to the potential for over-alkylation and reaction at the ring nitrogen. However, methods for the enantioselective alkylation of 2-alkylpyridines using chiral lithium amides have been developed, suggesting that controlled alkylation of the amino group could be achievable under specific conditions. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled approach to mono-alkylation.

| Alkylating Agent | Reaction Type | Expected Product |

| Methyl Iodide | Direct Alkylation | N-methyl-(5-benzoyl-2-pyridinyl)amine |

| Benzaldehyde (B42025)/NaBH4 | Reductive Amination | N-benzyl-(5-benzoyl-2-pyridinyl)amine |

Arylation Strategies: Palladium-catalyzed cross-coupling reactions are the most common methods for the N-arylation of amines. Reactions such as the Buchwald-Hartwig amination, which employs a palladium catalyst and a suitable ligand, can be used to couple (2-amino-5-pyridinyl)phenyl-methanone with aryl halides or triflates. This strategy allows for the introduction of a wide range of substituted aryl groups.

| Arylating Agent | Catalyst System | Expected Product |

| Bromobenzene | Pd(OAc)2 / BINAP | N-phenyl-(5-benzoyl-2-pyridinyl)amine |

| 4-Iodotoluene | Pd2(dba)3 / Xantphos | N-(4-methylphenyl)-(5-benzoyl-2-pyridinyl)amine |

Heterocyclic Annulation via the Amino Group

The 2-aminopyridine moiety is a valuable precursor for the synthesis of fused heterocyclic systems, such as imidazopyridines and triazolopyridines. These reactions typically involve the condensation of the amino group with a bifunctional reagent, leading to the formation of a new ring fused to the pyridine core.

Synthesis of Imidazopyridines: Imidazo[1,2-a]pyridines can be synthesized from 2-aminopyridines through various methods, including the Tschitschibabin reaction with α-halocarbonyl compounds. For (2-amino-5-pyridinyl)phenyl-methanone, reaction with a reagent like bromoacetaldehyde (B98955) would be expected to yield a 6-benzoyl-imidazo[1,2-a]pyridine derivative.

Synthesis of Triazolopyrimidines and Pyridopyrimidines: The amino group can also participate in cyclization reactions to form other fused heterocycles. For example, reaction with dimethylformamide dimethylacetal (DMF-DMA) followed by cyclization with ammonia (B1221849) can lead to the formation of a pyrido[2,3-d]pyrimidine (B1209978) ring system. nih.gov Similarly, condensation with various reagents can afford triazolopyrimidine structures.

| Reagent(s) | Resulting Heterocycle |

| α-Haloketone (e.g., phenacyl bromide) | Imidazo[1,2-a]pyridine (B132010) |

| Diethyl malonate | Pyrido[2,3-d]pyrimidine |

| Ethyl acetoacetate | Pyrido[2,3-d]pyrimidine |

Modifications of the Pyridine Ring

The pyridine ring of (2-amino-5-pyridinyl)phenyl-methanone is susceptible to electrophilic attack and can be functionalized through metalation, offering pathways to introduce a variety of substituents onto the heterocyclic core.

Substituent Introduction via Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on the pyridine ring is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the activating amino group at the 2-position directs incoming electrophiles primarily to the 3- and 5-positions. Since the 5-position is already substituted with a benzoyl group, electrophilic attack is anticipated to occur at the 3-position. To enhance reactivity and control regioselectivity, the amino group is often acylated to form an amide, which is still an ortho,para-director but can also serve as a protecting group.

Halogenation: Direct halogenation of 2-aminopyridines can lead to substitution at the 3- and 5-positions. For (2-amino-5-pyridinyl)phenyl-methanone, halogenation would be expected to occur at the 3-position.

Nitration: Nitration of 2-aminopyridines typically requires harsh conditions and can lead to a mixture of products. The nitration of 2-aminopyridine itself often yields 2-amino-5-nitropyridine (B18323) and 2-amino-3-nitropyridine. researchgate.net Given the existing substitution, nitration of (2-amino-5-pyridinyl)phenyl-methanone would likely yield the 3-nitro derivative.

| Electrophile | Reagent(s) | Expected Product |

| Br+ | Br2 / Acetic Acid | (2-amino-3-bromo-5-pyridinyl)phenyl-methanone |

| NO2+ | HNO3 / H2SO4 | (2-amino-3-nitro-5-pyridinyl)phenyl-methanone |

Metalation and Subsequent Functionalization of the Pyridine Nucleus

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In the case of 2-aminopyridine derivatives, the amino group, particularly after conversion to a directing group such as an amide or carbamate, can direct lithiation to the adjacent 3-position.

The N-protected (2-amino-5-pyridinyl)phenyl-methanone can be treated with a strong base, such as n-butyllithium, to generate a lithiated intermediate at the 3-position. This organolithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.

| Directing Group | Base | Electrophile | Resulting Functional Group at C-3 |

| N-Pivaloyl | n-BuLi | DMF | -CHO |

| N-Boc | s-BuLi / TMEDA | I2 | -I |

| N-SiMe3 | t-BuLi | (CH3)3SiCl | -Si(CH3)3 |

This approach provides a highly regioselective method for introducing substituents that may not be accessible through classical electrophilic aromatic substitution reactions.

Ring Expansion and Contraction Reactions

The pyridine core of (2-amino-5-pyridinyl)phenyl-methanone is a substrate for skeletal rearrangements, including ring expansion and contraction reactions, which can lead to novel heterocyclic systems. These transformations fundamentally alter the core structure of the molecule, providing access to unique chemical space.

Ring Expansion: Ring expansion reactions can be employed to convert the six-membered pyridine ring into larger seven-membered heterocyclic systems, such as diazepines. A common strategy involves the reaction of a precursor with a bifunctional reagent that facilitates the incorporation of an additional atom into the ring. For instance, derivatives of aminophenyl methanones can serve as precursors for the synthesis of benzodiazepines, a class of seven-membered heterocycles. stackexchange.comijpbs.com The synthesis of diazepine (B8756704) and thiazepine derivatives from related heterocyclic ketones has been reported, often involving condensation with reagents like benzene-1,2-diamine or 2-aminobenzenethiol in the presence of an acid catalyst. ijpbs.com A plausible pathway for the ring expansion of a (2-amino-5-pyridinyl)phenyl-methanone derivative could involve an initial reaction at the amino group, followed by an intramolecular cyclization that incorporates atoms into a new, larger ring structure. researchgate.net

Ring Contraction: Conversely, ring contraction reactions can transform the pyridine ring into five-membered heterocycles like pyrrolidines. Photochemical methods have been shown to promote the ring contraction of pyridines. nih.govresearchgate.net For example, a photo-promoted reaction of pyridines with silylborane can yield pyrrolidine (B122466) derivatives that possess a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.gov Such skeletal editing strategies are valuable for converting abundant pyridine feedstocks into more complex and medicinally relevant pyrrolidine scaffolds. nih.govresearchgate.net These reactions proceed through intermediates such as 2-silyl-1,2-dihydropyridine and vinylazomethine ylide. nih.gov Applying such methodologies to (2-amino-5-pyridinyl)phenyl-methanone could generate novel pyrrolidinyl-phenyl-methanone derivatives.

| Reaction Type | Precursor Ring | Product Ring | Reagents/Conditions | Reference |

| Ring Expansion | Pyridine/Benzothiazolium | Diazepine/Benzothiadiazine | Benzene-1,2-diamine, Acetic Acid / Aldehydes | ijpbs.comresearchgate.net |

| Ring Contraction | Pyridine | Pyrrolidine | Silylborane, Photo-irradiation | nih.govresearchgate.net |

Transformations of the Phenyl Ketone Moiety

The phenyl ketone group is a key functional handle for a variety of chemical transformations, allowing for modulation of the compound's electronic properties, steric profile, and hydrogen bonding capacity.

The carbonyl group of the ketone is readily susceptible to both reduction and oxidation, yielding a range of functional derivatives.

Reductive Modifications: The ketone can be reduced to a secondary alcohol using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). nih.gov This transformation converts the planar carbonyl carbon into a chiral center, introducing stereochemical complexity. Furthermore, the ketone can undergo reductive amination, such as in the Leuckart–Wallach reaction, to form an amine. mdpi.com This reaction introduces a new nitrogen-containing functional group, which can significantly alter the molecule's biological properties.

Oxidative Modifications: Oxidative cleavage of the carbonyl group is a more drastic modification. A well-known ketone oxidation is the Baeyer-Villiger oxidation, which converts a ketone into an ester. This reaction typically involves treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), and results in the insertion of an oxygen atom adjacent to the carbonyl group. Such a transformation would convert the parent methanone (B1245722) into either a phenyl benzoate (B1203000) or a 2-amino-5-pyridinyl ester derivative, depending on the migratory aptitude of the respective aryl groups.

| Modification | Reaction Type | Reagent(s) | Product Functional Group |

| Reduction | Carbonyl Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Reduction | Reductive Amination | Formic Acid, Formaldehyde | Tertiary Amine |

| Oxidation | Baeyer-Villiger Oxidation | m-CPBA | Ester |

Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) decrease the electron density on the phenyl ring and make the carbonyl carbon more electrophilic. science.gov Conversely, electron-donating groups (e.g., -OCH₃, -N(CH₃)₂, -CH₃) increase the electron density on the ring, potentially reducing the reactivity of the carbonyl group toward nucleophiles. nih.govscience.gov These substituent effects can be systematically studied to tune the compound's properties. For example, studies on phenyl benzoates have shown that electron-withdrawing substituents in one ring decrease the sensitivity of the carbonyl group's ¹³C NMR chemical shift to substitution on the other ring. nih.gov Similarly, the conformational preferences of the phenyl ring can be influenced by remote substituents. science.gov

| Substituent Type | Example Groups | Effect on Phenyl Ring | Effect on Carbonyl Carbon |

| Electron-Withdrawing | -NO₂, -CN, -CF₃ | Decreased electron density | Increased electrophilicity |

| Electron-Donating | -OCH₃, -N(CH₃)₂, -CH₃ | Increased electron density | Decreased electrophilicity |

Synthesis of Bridged and Polycyclic Derivatives

The (2-amino-5-pyridinyl)phenyl-methanone scaffold can be elaborated into more complex bridged and polycyclic systems. Such conformationally constrained analogs are valuable in drug discovery for improving selectivity and metabolic stability.

The amino group and the pyridine nitrogen atom provide reactive sites for cyclization reactions to form fused ring systems. For example, reaction with appropriate bifunctional electrophiles can lead to the formation of imidazo[4,5-b]pyridines or other fused heterocyclic structures. ijpbs.comrsc.org The synthesis of thieno[2,3-d]pyrimidines from 2-aminothiophene precursors provides a template for how the aminopyridine moiety could be used to construct fused pyrimidine (B1678525) rings. nih.gov

Bridged systems can be synthesized through multistep sequences involving intramolecular cyclizations. For instance, methodologies developed for the synthesis of bridged piperazines often involve a Dieckmann-analogous cyclization as a key step to form the bicyclic core. nih.gov A similar strategy could be envisioned where the aminopyridine scaffold is first functionalized with a side chain capable of undergoing an intramolecular reaction to form a bridge across the pyridine ring. The photo-promoted reaction of pyridines to form 2-azabicyclo[3.1.0]hex-3-ene skeletons is another direct route to a bridged, polycyclic system. nih.gov

Library Synthesis and Combinatorial Approaches

To efficiently explore the SAR of the (2-amino-5-pyridinyl)phenyl-methanone scaffold, combinatorial chemistry and library synthesis approaches are employed. These methods allow for the rapid generation of a large number of analogs by systematically varying the substituents at different positions of the molecule.

Multicomponent reactions (MCRs) are particularly powerful tools for library synthesis. nih.gov One-pot procedures for the synthesis of 2-aminopyridine derivatives have been developed, where different aldehydes, active methylene (B1212753) compounds, and amines are combined to produce a library of structurally diverse products. nih.govresearchgate.net This approach could be adapted to generate analogs of the target molecule by varying the benzaldehyde derivatives used in the synthesis. researchgate.net

Solution-phase parallel synthesis is another effective strategy. This involves distributing a common intermediate into an array of reaction vessels and treating each with a different building block. For example, a library of 3-halogen-4-amino-5-alkoxy-2(5H)-furanones was successfully prepared using a two-stage solution-phase protocol. nih.gov Similarly, the core (2-amino-5-pyridinyl)phenyl-methanone could be acylated or alkylated with a diverse set of reagents in a parallel fashion to generate a library of N-substituted analogs. These combinatorial approaches accelerate the drug discovery process by enabling the high-throughput synthesis and screening of novel compounds. mdpi.com

Spectroscopic and Advanced Analytical Characterization of 2 Amino 5 Pyridinyl Phenyl Methanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) spectroscopy provides valuable insights into the number, environment, and connectivity of hydrogen atoms within a molecule. For (2-AMINO-5-PYRIDINYL)PHENYL-METHANONE, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the phenyl and aminopyridinyl rings, as well as the amino group.

A hypothetical ¹H NMR data table for (2-AMINO-5-PYRIDINYL)PHENYL-METHANONE, based on analogous compounds, is presented below. The pyridine (B92270) ring protons are expected to show characteristic coupling patterns.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl H (ortho) | 7.60 - 7.70 | d | ~ 8.0 |

| Phenyl H (meta, para) | 7.40 - 7.60 | m | - |

| Pyridinyl H-3 | 7.20 - 7.30 | dd | ~ 8.5, 2.5 |

| Pyridinyl H-4 | 6.60 - 6.70 | d | ~ 8.5 |

| Pyridinyl H-6 | 8.10 - 8.20 | d | ~ 2.5 |

| Amino (-NH₂) | 5.90 - 6.20 | br s | - |

Note: This is a predictive table based on data from analogous structures. Actual values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in (2-AMINO-5-PYRIDINYL)PHENYL-METHANONE would give rise to a distinct signal. The carbonyl carbon is characteristically found in the highly deshielded region of the spectrum (δ > 190 ppm). rsc.org The aromatic carbons of both the phenyl and pyridinyl rings would appear in the range of δ 110-160 ppm. The chemical shifts are influenced by the substituents; for instance, the carbon atom attached to the amino group (C-2 of the pyridine ring) would be shifted upfield compared to other ring carbons.

For the analogous (2-Amino-5-chlorophenyl)(phenyl)methanone, the carbonyl carbon appears at δ 198.0 ppm. The carbons of the phenyl ring are observed at δ 128.4, 129.1, 131.6, and 139.3 ppm. The carbons of the aminophenyl ring are found at δ 118.5, 118.8, 120.0, 133.3, 134.2, and 149.4 ppm. rsc.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 195 - 200 |

| Phenyl C (ipso) | 138 - 142 |

| Phenyl C (ortho, meta, para) | 128 - 132 |

| Pyridinyl C-2 | 158 - 162 |

| Pyridinyl C-3 | 115 - 120 |

| Pyridinyl C-4 | 135 - 140 |

| Pyridinyl C-5 | 130 - 135 |

| Pyridinyl C-6 | 150 - 155 |

Note: This is a predictive table based on data from analogous structures. Actual values may vary.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for unambiguously assigning proton and carbon signals and establishing the connectivity of the molecule. A COSY spectrum would reveal the coupling relationships between protons on the same ring system. HMQC would correlate directly bonded proton and carbon atoms, while HMBC would show correlations between protons and carbons that are two or three bonds apart, which is particularly useful for identifying the connectivity across the carbonyl group.

Solid-state NMR (ssNMR) is a valuable technique for characterizing the structure and dynamics of pharmaceutical compounds in their solid form. researchgate.netresearchgate.netconicet.gov.ar It can provide information on polymorphism, crystallinity, and intermolecular interactions that are not accessible in solution-state NMR. researchgate.neteuropeanpharmaceuticalreview.com For (2-AMINO-5-PYRIDINYL)PHENYL-METHANONE, ¹³C and ¹⁵N ssNMR could be employed to study different solid forms of the active pharmaceutical ingredient (API). europeanpharmaceuticalreview.comnih.gov The chemical shifts in ssNMR are highly sensitive to the local environment, allowing for the differentiation of polymorphs. Furthermore, ssNMR can be used to study the API within a formulated drug product, providing insights into drug-excipient interactions and the physical state of the drug. europeanpharmaceuticalreview.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule.

Infrared (IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of (2-AMINO-5-PYRIDINYL)PHENYL-METHANONE is expected to show characteristic absorption bands for the amino group, the carbonyl group, and the aromatic rings.

The N-H stretching vibrations of the primary amino group typically appear as two bands in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the ketone is a strong, sharp band usually found in the range of 1630-1680 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic pyridine and phenyl rings are expected in the 1400-1600 cm⁻¹ region. The C-N stretching vibration is typically observed between 1250 and 1360 cm⁻¹. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H stretch | 3300 - 3500 |

| Carbonyl (C=O) | C=O stretch | 1630 - 1680 |

| Aromatic Rings | C=C / C=N stretch | 1400 - 1600 |

| Amino (-NH₂) | N-H bend | 1590 - 1650 |

| Aryl Ketone | C-CO-C stretch | 1160 - 1230 |

| Amino (-NH₂) | C-N stretch | 1250 - 1360 |

Note: This is a predictive table based on characteristic group frequencies and data from analogous structures.

Raman spectroscopy is a complementary technique to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in the polarizability of the molecule. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For (2-AMINO-5-PYRIDINYL)PHENYL-METHANONE, the symmetric vibrations of the aromatic rings are expected to give rise to strong Raman signals. The C=O stretching vibration will also be observable in the Raman spectrum. The study of benzophenone (B1666685) and its derivatives by Raman spectroscopy has shown characteristic bands for the phenyl ring vibrations and the carbonyl stretch. nih.gov Similarly, studies on aminopyridine derivatives have provided detailed assignments of their Raman spectra. researchgate.netahievran.edu.tr The combination of IR and Raman data allows for a more complete vibrational analysis and structural characterization of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and structure of a compound. For (2-AMINO-5-PYRIDINYL)PHENYL-METHANONE, this technique provides definitive evidence of its elemental composition and offers insights into its structural framework through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The molecular formula for (2-AMINO-5-PYRIDINYL)PHENYL-METHANONE is C₁₂H₁₀N₂O. In HRMS analysis, typically conducted using techniques like electrospray ionization (ESI), the compound is usually observed as a protonated molecule, [M+H]⁺.

The theoretical exact mass of this ion can be calculated with high precision, which serves as a benchmark for experimental results. A close correlation between the measured and calculated mass confirms the elemental composition of the synthesized compound. For instance, HRMS data for various aminopyridine derivatives have been used to confirm their structures, showing the calculated and found m/z values to be in close agreement. mdpi.com

Table 1: Theoretical HRMS Data for (2-AMINO-5-PYRIDINYL)PHENYL-METHANONE

| Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₂H₁₁N₂O⁺ | 199.0866 |

| [M+Na]⁺ | C₁₂H₁₀N₂ONa⁺ | 221.0685 |

| [M+K]⁺ | C₁₂H₁₀N₂OK⁺ | 237.0424 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of a molecule by fragmenting a selected precursor ion (in this case, the [M+H]⁺ ion of the target compound) and analyzing the resulting product ions. While specific MS/MS data for (2-AMINO-5-PYRIDINYL)PHENYL-METHANONE is not available, a fragmentation pathway can be predicted based on its chemical structure, which features a benzoyl group attached to an aminopyridine ring.

The most probable fragmentation points are the amide-like bond and the bond between the carbonyl group and the phenyl ring. Key fragmentation pathways for protonated molecules often involve the loss of neutral molecules like CO, H₂O, or HCN. The study of related compounds, such as 3-phenoxy imidazo[1,2-a] pyridines, shows that fragmentation pathways can be elucidated using ESI-MS/MS in combination with computational chemistry to verify the stability of product ions. nih.gov For the target compound, the primary fragment ions would likely result from the cleavage of the C-C bond connecting the carbonyl group to the phenyl ring and the C-C bond connecting the carbonyl to the pyridine ring.

Table 2: Predicted Major Fragment Ions in MS/MS of [C₁₂H₁₀N₂O+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z |

|---|---|---|---|

| 199.0866 | [C₆H₅CO]⁺ (Benzoyl cation) | C₆H₅N₂ | 105.0335 |

| 199.0866 | [C₆H₆N₂]⁺ (Protonated 2-amino-5-benzoylpyridine) | C₇H₄O | Not Applicable |

| 199.0866 | [C₅H₅N₂]⁺ (Protonated aminopyridine fragment) | C₇H₅O | 93.0447 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique would provide precise data on bond lengths, bond angles, and torsion angles within the (2-AMINO-5-PYRIDINYL)PHENYL-METHANONE molecule. Furthermore, it would reveal details about the crystal packing, including intermolecular interactions like hydrogen bonding and π–π stacking.

Although a crystal structure for the title compound is not found in the searched literature, studies on related pyridine derivatives highlight the type of information that can be obtained. For example, the crystal structure of (2-hydroxy-5-methylphenyl)(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone reveals that the phenyl and pyrazolopyridine rings are inclined to each other, and the molecular conformation is stabilized by intramolecular hydrogen bonds. Similarly, for (2-AMINO-5-PYRIDINYL)PHENYL-METHANONE, one would expect the amino group to participate in hydrogen bonding, influencing the supramolecular assembly in the crystal lattice. The dihedral angle between the phenyl and pyridine rings would be a key structural parameter determined by this method.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. The structure of (2-AMINO-5-PYRIDINYL)PHENYL-METHANONE contains chromophores—the aminopyridine and benzoyl moieties—that are expected to absorb in the UV region. The conjugation between the phenyl ring, the carbonyl group, and the pyridine ring would likely result in absorption maxima (λ_max) between 250 and 350 nm.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many aminopyridine derivatives are known to be fluorescent. mdpi.com The emission properties, including the emission maximum (λ_em) and quantum yield (Φ), would depend on the specific electronic structure and the rigidity of the molecule. For example, a study on various aminopyridine derivatives showed emission maxima ranging from 455 nm to 485 nm with quantum yields between 0.02 and 0.35. mdpi.com It is plausible that (2-AMINO-5-PYRIDINYL)PHENYL-METHANONE would also exhibit fluorescence, potentially with properties sensitive to solvent polarity.

Table 3: Expected Photophysical Properties of (2-AMINO-5-PYRIDINYL)PHENYL-METHANONE

| Parameter | Expected Range/Value | Notes |

|---|---|---|

| Absorption Max (λ_max) | 250 - 350 nm | Based on conjugated benzoyl and aminopyridine chromophores. |

| Molar Extinction Coefficient (ε) | >10,000 L mol⁻¹ cm⁻¹ | Typical for π-π* transitions in conjugated systems. |

| Emission Max (λ_em) | 400 - 500 nm | Dependent on structure and solvent; based on related aminopyridines. mdpi.com |

| Quantum Yield (Φ) | Variable | Highly dependent on molecular rigidity and excited state dynamics. |

Advanced hyphenated Techniques

Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing complex mixtures and assessing the purity of compounds.

LC-MS and GC-MS for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating a compound from impurities and identifying it based on its retention time and mass spectrum.

LC-MS is particularly well-suited for analyzing (2-AMINO-5-PYRIDINYL)PHENYL-METHANONE due to the compound's polarity and thermal sensitivity. A reversed-phase HPLC method would likely be used, where the compound's retention time would depend on the specific column and mobile phase composition. Coupling this to a mass spectrometer allows for the confirmation of the molecular weight of the main peak and the identification of any impurities. LC-MS/MS methods are frequently developed for the quantification of related pyridine-containing compounds in various matrices. mdpi.com

GC-MS could also be used, although the compound's polarity might necessitate derivatization to improve its volatility and chromatographic behavior. The retention properties are often quantified by the Kovats retention index. For the related compound (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone, experimental Kovats retention indices on a standard non-polar column are reported in the range of 2240-2277. A similar range could be expected for the title compound, allowing for its identification in complex mixtures when analyzed under similar conditions. GC-MS is widely used for the analysis of various amino-containing aromatic compounds.

Chiroptical Spectroscopy for Enantiomeric Excess (if applicable)

Chiroptical spectroscopy encompasses a set of analytical techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods, including circular dichroism (CD) and optical rotatory dispersion (ORD), are invaluable for the determination of enantiomeric excess (ee) and the absolute configuration of chiral compounds.

For the parent compound, (2-AMINO-5-PYRIDINYL)PHENYL-METHANONE, the molecular structure lacks a stereocenter and is achiral. Therefore, it does not exhibit enantiomers and, as a result, is inactive in chiroptical spectroscopic measurements. A discussion of enantiomeric excess is not applicable to this compound.

While the parent compound is achiral, the synthesis of chiral derivatives is conceivable. Chirality could be introduced, for example, through the addition of a chiral substituent to the amino group or through a reaction at the carbonyl functional group that results in the formation of a stereocenter. In such hypothetical cases, where chiral derivatives of (2-AMINO-5-PYRIDINYL)PHENYL-METHANONE are synthesized and resolved into their respective enantiomers, chiroptical spectroscopy would become a pertinent tool for their characterization.

To date, a review of the scientific literature has not revealed any studies reporting the synthesis and chiroptical analysis of specific chiral derivatives of (2-AMINO-5-PYRIDINYL)PHENYL-METHANONE. Consequently, there are no research findings or data tables on their enantiomeric excess determination using chiroptical spectroscopy to present in this section. The general principles of these techniques are well-established in the field of stereochemistry for the analysis of other chiral molecules, including various pyridine-containing compounds and ketones. Should research in this area be undertaken in the future, chiroptical methods would be essential for the stereochemical characterization of any resulting chiral derivatives.

Computational and Theoretical Studies on 2 Amino 5 Pyridinyl Phenyl Methanone

Molecular Docking and Ligand-Protein Interaction Modeling

No molecular docking studies have been published that model the interaction of (2-AMINO-5-PYRIDINYL)PHENYL-METHANONE with any protein targets.

Molecular Dynamics Simulations

A search for molecular dynamics simulations to analyze the conformational flexibility or intermolecular interactions of (2-AMINO-5-PYRIDINYL)PHENYL-METHANONE yielded no specific results.

QSAR (Quantitative Structure-Activity Relationship) Modeling

There are no published QSAR models where (2-AMINO-5-PYRIDINYL)PHENYL-METHANONE is included as part of the dataset for developing a structure-activity relationship. While QSAR studies exist for broader classes of aminopyridines, they are not specific to this molecule. researchgate.netresearchgate.net

Reaction Mechanism Prediction and Transition State Analysis

No computational studies predicting reaction mechanisms or analyzing transition states involving (2-AMINO-5-PYRIDINYL)PHENYL-METHANONE could be located.

Reactivity and Reaction Mechanisms of 2 Amino 5 Pyridinyl Phenyl Methanone

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) and Phenyl Rings

The susceptibility of (2-AMINO-5-PYRIDINYL)PHENYL-METHANONE to electrophilic aromatic substitution (SEAr) is dictated by the electronic properties of its two distinct aromatic rings: the electron-deficient pyridine ring and the deactivated phenyl ring. The reactivity and regioselectivity of these reactions are governed by the interplay of the activating and deactivating effects of the substituents on each ring. lumenlearning.comlibretexts.orgunizin.org

Pyridine Ring Reactivity: The pyridine ring is inherently less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing inductive effect of the electronegative nitrogen atom. wikipedia.orgquimicaorganica.org This effect decreases the electron density of the ring system, making it less nucleophilic. Furthermore, under the acidic conditions often required for SEAr reactions, the pyridine nitrogen can become protonated, further increasing the ring's deactivation. wikipedia.org

However, the pyridine ring of (2-AMINO-5-PYRIDINYL)PHENYL-METHANONE is substituted with a powerful electron-donating amino (-NH₂) group at the C2 position and an electron-withdrawing benzoyl (-COC₆H₅) group at the C5 position.

Amino Group (-NH₂): This is a strong activating group due to its ability to donate its lone pair of electrons into the ring via the resonance effect. libretexts.org It strongly directs incoming electrophiles to the ortho (C3) and para (C5) positions.

Benzoyl Group (-COC₆H₅): This is a deactivating group, withdrawing electron density from the ring through both inductive and resonance effects. It directs incoming electrophiles to the meta position (C3 relative to C5).

Phenyl Ring Reactivity: The phenyl ring is directly attached to the electron-withdrawing carbonyl group of the benzoyl moiety. This group deactivates the phenyl ring towards electrophilic attack by withdrawing electron density, making it less reactive than unsubstituted benzene. libretexts.org The carbonyl group is a meta-director. Therefore, electrophilic substitution on the phenyl ring is expected to occur at the C3' and C5' positions.

The following table summarizes the expected regioselectivity for electrophilic aromatic substitution on (2-AMINO-5-PYRIDINYL)PHENYL-METHANONE.

| Ring System | Substituents Present | Predicted Site of Substitution | Rationale |

| Pyridine Ring | 2-Amino (Activating, o,p-directing)5-Benzoyl (Deactivating, m-directing) | C3 | The strongly activating 2-amino group directs ortho to the C3 position. The C5 (para) position is blocked. |

| Phenyl Ring | Carbonyl (Deactivating, m-directing) | C3' and C5' | The deactivating carbonyl group directs incoming electrophiles to the meta positions. |

Nucleophilic Reactions Involving the Carbonyl Group

The carbonyl group (C=O) in the benzoyl moiety is a key site for nucleophilic reactions. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. This reactivity is characteristic of ketones.

Common nucleophilic addition reactions at the carbonyl group include:

Reduction: The ketone can be reduced to a secondary alcohol, (2-amino-5-pyridinyl)(phenyl)methanol, using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Organometallic Addition: Grignard reagents (RMgX) and organolithium reagents (RLi) can add to the carbonyl carbon to form tertiary alcohols after an acidic workup.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) leads to the formation of a cyanohydrin.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the carbonyl group into an alkene (C=CR₂).

Imine and Enamine Formation: The carbonyl group can condense with primary amines to form imines (Schiff bases) or with secondary amines to form enamines, typically under acidic catalysis. youtube.com

The table below outlines potential nucleophilic reactions at the carbonyl center of (2-AMINO-5-PYRIDINYL)PHENYL-METHANONE.

| Nucleophile/Reagent | Product Type |

| Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Phenylmagnesium Bromide (PhMgBr), then H₃O⁺ | Tertiary Alcohol |

| Hydrogen Cyanide (HCN) | Cyanohydrin |

| Methylenetriphenylphosphorane (Ph₃P=CH₂) | Alkene |

| Aniline (C₆H₅NH₂), H⁺ | Imine (Schiff Base) |

Reactions of the Amino Group: Condensations and Cyclizations

The primary amino group at the C2 position of the pyridine ring is nucleophilic and serves as a handle for a wide range of derivatizations, including condensation and cyclization reactions. nih.gov

Condensation Reactions: The -NH₂ group can react with various electrophilic partners. For instance, it can undergo condensation with aldehydes and ketones to form the corresponding imines (Schiff bases). acs.org Acylation with acid chlorides or anhydrides will yield the corresponding amides. Reaction with isocyanates or isothiocyanates will produce urea (B33335) or thiourea (B124793) derivatives, respectively. Electrophilic attack on the amino group of 2-aminopyridine (B139424) has been shown with reagents like tropylium (B1234903) perchlorate. researchgate.net

Cyclization Reactions: The 2-aminopyridine moiety is a valuable precursor for the synthesis of fused heterocyclic systems, most notably imidazo[1,2-a]pyridines. organic-chemistry.orgnih.govacs.org These reactions typically involve the condensation of the 2-aminopyridine with a bifunctional electrophile. The generally accepted mechanism involves an initial nucleophilic attack by the endocyclic pyridine nitrogen onto an electrophilic carbon, followed by an intramolecular condensation involving the exocyclic amino group, and subsequent dehydration or elimination to form the aromatic fused ring system. rsc.org

Key cyclization reactions include:

Reaction with α-Haloketones: This is a classic method for synthesizing imidazo[1,2-a]pyridines. The reaction proceeds by initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular cyclization of the amino group onto the ketone carbonyl. rsc.org

Reaction with Nitroolefins: Copper-catalyzed reactions with nitroolefins can also yield imidazo[1,2-a]pyridines through a process involving Michael addition followed by cyclization and aromatization. organic-chemistry.org

Multicomponent Reactions: Three-component reactions involving 2-aminopyridine, an aldehyde, and a third component like an alkyne or isonitrile provide a direct route to highly substituted imidazo[1,2-a]pyridines. researchgate.net

Reaction with Acrylates: 2-Aminopyridines can react with alkyl acrylates, leading to the formation of pyridopyrimidinones. semanticscholar.org

The following table presents representative cyclization reactions starting from a 2-aminopyridine scaffold.

| Reagent(s) | Resulting Fused Ring System |

| α-Bromoketone (e.g., Phenacyl bromide) | Imidazo[1,2-a]pyridine (B132010) |

| Aldehyde + Alkyne (Cu catalyst) | Imidazo[1,2-a]pyridine |

| β-Ketoester | Pyrido[1,2-a]pyrimidinone |

| Dithiomalondianilide + Cyanoacrylamide | Dithiolo[3,4-b]pyridine |

Photochemical and Photophysical Reactivity

The photochemical and photophysical properties of (2-AMINO-5-PYRIDINYL)PHENYL-METHANONE are expected to be rich, stemming from its structural similarity to benzophenone (B1666685), a widely studied photosensitizer. medicaljournals.semedchemexpress.com The molecule possesses a donor-acceptor (D-A) architecture, with the amino group (-NH₂) acting as an electron donor and the benzoylpyridine moiety as the electron acceptor. Such D-A systems often exhibit interesting photophysical behaviors, including intramolecular charge transfer (ICT). nih.govrsc.orgresearchgate.net

Photochemical Reactivity: Upon absorption of UV light, benzophenone is promoted to an excited singlet state (S₁), which rapidly undergoes intersystem crossing (ISC) to a long-lived triplet state (T₁). medicaljournals.se This triplet state is the primary photoactive species. It can act as a potent hydrogen atom abstractor, reacting with suitable H-donors (like alcohols or C-H bonds) to form a ketyl radical. researchgate.net It is highly probable that (2-AMINO-5-PYRIDINYL)PHENYL-METHANONE exhibits similar photochemical reactivity, with the triplet state of the carbonyl group being the key intermediate in photoreactions.

Photophysical Properties: The presence of the amino donor group and the benzoylpyridine acceptor is likely to induce significant ICT character in the excited state. mdpi.com This typically results in:

Absorption (UV-Vis): The molecule is expected to have strong absorption bands in the UV region, corresponding to π-π* transitions of the aromatic systems and potentially a lower energy n-π* transition associated with the carbonyl group. An ICT band, which is often broad and sensitive to solvent polarity, may also be observed.

Emission (Fluorescence): D-A molecules can be highly fluorescent. nih.gov The emission properties, such as the wavelength (λem), Stokes shift, and quantum yield (ΦF), are often strongly dependent on solvent polarity (solvatochromism). In polar solvents, the ICT state is stabilized, leading to a red-shift in the emission spectrum.

Quantum Yield: The fluorescence quantum yield can vary significantly depending on the efficiency of non-radiative decay pathways, such as vibrational relaxation and intersystem crossing to the triplet state.

The table below shows hypothetical photophysical data in different solvents, illustrating the expected solvatochromic effect for a D-A molecule like (2-AMINO-5-PYRIDINYL)PHENYL-METHANONE, based on properties of similar compounds. nih.govrsc.org

| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) | Emission λem (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) |

| Hexane | 1.9 | 340 | 410 | 5450 | 0.65 |

| Dichloromethane | 9.1 | 345 | 450 | 7380 | 0.40 |

| Acetonitrile | 37.5 | 350 | 490 | 9790 | 0.15 |

Oxidation and Reduction Pathways

The functional groups within (2-AMINO-5-PYRIDINYL)PHENYL-METHANONE offer several pathways for oxidation and reduction reactions.

Reduction Pathways: The molecule contains two primary reducible sites: the carbonyl group and the pyridine ring.

Carbonyl Reduction: The ketonic carbonyl group can be selectively reduced under mild conditions.

To Alcohol: Reagents like sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd, Pt, Ni) at low pressure will reduce the ketone to the corresponding secondary alcohol, (2-amino-5-pyridinyl)(phenyl)methanol.

To Methylene (B1212753): Complete deoxygenation to a methylene group (-CH₂-), yielding 2-amino-5-benzylpyridine, can be achieved under harsher conditions using methods like the Wolff-Kishner (hydrazine, base, heat) or Clemmensen (Zn(Hg), HCl) reductions.

Pyridine Ring Reduction: The aromatic pyridine ring is resistant to reduction but can be hydrogenated to a piperidine (B6355638) ring under forcing conditions, such as high-pressure catalytic hydrogenation (e.g., H₂ with Rh or Ru catalysts). This would occur after or concurrently with the reduction of the carbonyl group.

Oxidation Pathways: The primary site for oxidation is the amino group, although the aromatic rings are generally stable.

Amino Group Oxidation: Primary aromatic amines can be oxidized by various reagents. For example, strong oxidizing agents like peroxy acids (e.g., m-CPBA) can oxidize the amino group to a nitroso or nitro group. The oxidation of aminopyridines to nitropyridines has been reported. acs.org However, such reactions can be complex and may lead to side products or polymerization. The heteroaromatic 2-aminopyridine moiety generally has a higher oxidation potential compared to aniline, making it somewhat more resistant to oxidation. nih.gov

Ring Oxidation: The aromatic rings are generally robust and resistant to oxidation, except under very harsh conditions (e.g., permanganate (B83412) with heat), which would likely degrade the entire molecule. A modular synthesis of benzoylpyridines has utilized KMnO₄ for an oxidation step, indicating the core's stability under certain conditions. nih.govacs.org

The following table summarizes the main oxidation and reduction possibilities.

| Reaction Type | Functional Group | Reagent(s) | Product Functional Group |

| Reduction | Ketone (C=O) | NaBH₄ | Secondary Alcohol (-CH(OH)-) |

| Reduction | Ketone (C=O) | H₂NNH₂, KOH | Methylene (-CH₂-) |

| Reduction | Pyridine Ring | H₂, Rh/C (high pressure) | Piperidine Ring |

| Oxidation | Amino (-NH₂) | H₂SO₅ or CF₃CO₃H | Nitro (-NO₂) |

Mechanistic Studies of Derivatization Reactions

Understanding the reaction mechanisms is crucial for controlling the outcomes of derivatization reactions of (2-AMINO-5-PYRIDINYL)PHENYL-METHANONE.

Mechanism of Electrophilic Aromatic Substitution: The SEAr mechanism proceeds in two steps: